molecular formula C12H16N2O3 B14526479 N-(Dimethylcarbamoyl)-N-phenyl-L-alanine CAS No. 62750-06-5

N-(Dimethylcarbamoyl)-N-phenyl-L-alanine

Cat. No.: B14526479
CAS No.: 62750-06-5
M. Wt: 236.27 g/mol
InChI Key: KABJWCOUQFCQBL-VIFPVBQESA-N
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Description

N-(Dimethylcarbamoyl)-N-phenyl-L-alanine is a chemical compound that belongs to the class of N-substituted ureas. This compound is characterized by the presence of a dimethylcarbamoyl group and a phenyl group attached to the L-alanine backbone. It is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(Dimethylcarbamoyl)-N-phenyl-L-alanine typically involves the nucleophilic addition of amines to potassium isocyanate in water without the use of organic co-solvents . This method is efficient and environmentally friendly, producing high yields of the desired product. The reaction conditions are mild, and the process can be scaled up for industrial production.

Industrial Production Methods

Industrial production of this compound often involves the reaction of corresponding amines with phosgene . This method, although not environmentally friendly, is widely used due to its efficiency and high yield. The reaction is carried out in a flow reactor at elevated temperatures, typically around 275°C, with excess phosgene to suppress the formation of ureas .

Chemical Reactions Analysis

Types of Reactions

N-(Dimethylcarbamoyl)-N-phenyl-L-alanine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include alcohols, phenols, oximes, thiols, amines, and hydroxylamines . The reactions are typically carried out under mild conditions, often in the presence of a catalyst or under specific temperature and pressure conditions.

Major Products Formed

The major products formed from these reactions include N,N-dimethyl carbamates, thiolourethanes, substituted ureas, and carbamoylazoles .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-(Dimethylcarbamoyl)-N-phenyl-L-alanine include:

Uniqueness

This compound is unique due to its specific structure, which allows it to participate in a wide range of chemical reactions and applications. Its ability to form stable dimethyl carbamates makes it particularly valuable in the synthesis of biologically active molecules and industrial chemicals .

Properties

CAS No.

62750-06-5

Molecular Formula

C12H16N2O3

Molecular Weight

236.27 g/mol

IUPAC Name

(2S)-2-[N-(dimethylcarbamoyl)anilino]propanoic acid

InChI

InChI=1S/C12H16N2O3/c1-9(11(15)16)14(12(17)13(2)3)10-7-5-4-6-8-10/h4-9H,1-3H3,(H,15,16)/t9-/m0/s1

InChI Key

KABJWCOUQFCQBL-VIFPVBQESA-N

Isomeric SMILES

C[C@@H](C(=O)O)N(C1=CC=CC=C1)C(=O)N(C)C

Canonical SMILES

CC(C(=O)O)N(C1=CC=CC=C1)C(=O)N(C)C

Origin of Product

United States

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